3,5-Difluoropiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the catalytic dearomatization-hydrogenation sequence, where fluoropyridine precursors undergo a series of reactions to yield substituted, all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and catalysts. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different fluorinated piperidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
3,5-Difluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 3,5-Difluoropiperidine involves its interaction with molecular targets and pathwaysThe high C-F bond energy increases metabolic stability, while the electronic effects of fluorine allow for the modification of critical properties such as pKa .
Comparison with Similar Compounds
4-Fluoropiperidine: Another fluorinated piperidine with different substitution patterns.
3,5-Difluoropyridine: A structurally similar compound with a pyridine ring instead of piperidine.
3,5-Difluoro-2,4,6-triazidopyridine: A highly fluorinated pyridine derivative.
Uniqueness: 3,5-Difluoropiperidine is unique due to its specific substitution pattern, which imparts distinct conformational and electronic properties. These properties make it particularly valuable in drug discovery and materials science, where precise control over molecular behavior is crucial .
Properties
CAS No. |
1228631-14-8 |
---|---|
Molecular Formula |
C5H9F2N |
Molecular Weight |
121.13 g/mol |
IUPAC Name |
3,5-difluoropiperidine |
InChI |
InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2 |
InChI Key |
FXAZVBOIOYBLII-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNCC1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.